N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide
Description
N-(2-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide is a heterocyclic compound combining a thieno[3,2-d]pyrimidin-4-one core linked via an ethyl group to a quinoxaline-2-carboxamide moiety. This structure integrates two pharmacologically significant scaffolds: the thienopyrimidinone system, known for kinase inhibition and anti-inflammatory activity, and the quinoxaline carboxamide group, which contributes to nucleic acid interaction and receptor binding .
Properties
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2S/c23-16(14-9-19-11-3-1-2-4-12(11)21-14)18-6-7-22-10-20-13-5-8-25-15(13)17(22)24/h1-5,8-10H,6-7H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVOEQQFUHPCLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Attachment of the Quinoxaline Moiety: The quinoxaline ring is introduced through a nucleophilic substitution reaction, where the thienopyrimidine intermediate reacts with a quinoxaline derivative.
Final Coupling: The final product is obtained by coupling the intermediate with an ethylamine derivative under controlled conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to interact with specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, which are valuable in electronics and photonics.
Mechanism of Action
The mechanism of action of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Core Heterocyclic Systems
- Thienopyrimidinone vs. Benzothienopyrimidinone: The target compound’s thieno[3,2-d]pyrimidin-4-one core lacks the fused benzene ring present in benzothieno[3,2-d]pyrimidinones (e.g., compound 1 in ).
- Quinoxaline Carboxamide vs. Pyridine/Pyrimidine Derivatives: The quinoxaline-2-carboxamide group provides planar aromaticity and hydrogen-bonding capability, contrasting with pyridine or pyrimidine-based carboxamides in –6. This may improve DNA intercalation or receptor affinity .
Key Research Findings and Data
Table 2: Physicochemical and Pharmacological Data
Critical Analysis of Divergent Evidence
- Anti-Inflammatory vs. Anticancer Focus : While emphasizes COX-2 inhibition, and highlight anticancer activity. The target compound’s dual heterocyclic system may bridge these applications, but structural modifications (e.g., sulfonamide vs. carboxamide) necessitate empirical validation .
- Stereochemical Complexity: notes significant optical rotation ([α]D ±24.8 to -59.5) in analogs, suggesting chirality impacts activity. The target compound’s ethyl linker may introduce similar stereochemical considerations .
Biological Activity
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound features a complex structure that integrates a quinoxaline moiety with a thieno[3,2-d]pyrimidine scaffold. Its molecular formula is with a molecular weight of 403.5 g/mol. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes cyclization reactions that form the thieno[3,2-d]pyrimidine structure, followed by acylation to introduce the carboxamide functional group.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinoxaline and thieno[3,2-d]pyrimidine exhibit significant anticancer properties. For instance, compounds with similar scaffolds have shown potent inhibitory effects against various cancer cell lines:
- MCF-7 (breast adenocarcinoma)
- NCI-H460 (non-small cell lung cancer)
- SF-268 (CNS cancer)
The IC50 values for these compounds ranged from 10.63 to 42.16 µg/mL against cancer cell lines, indicating moderate cytotoxicity while maintaining low toxicity towards normal fibroblast cells (IC50 values > 100 µg/mL) .
| Compound | Cell Line | IC50 (µg/mL) | Activity Level |
|---|---|---|---|
| N-(2-(4-oxothieno[3,2-d]...) | MCF-7 | 15.20 ± 3.12 | Highly Active |
| N-(2-(4-oxothieno[3,2-d]...) | NCI-H460 | 25.40 ± 5.00 | Moderately Active |
| N-(2-(4-oxothieno[3,2-d]...) | SF-268 | 35.60 ± 4.80 | Moderately Active |
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. The disk diffusion method was employed to assess its effectiveness, showing promising results:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungal strains : Candida albicans, Aspergillus fumigatus
The minimum inhibitory concentration (MIC) values indicated that the compound exhibits significant antibacterial activity comparable to standard antibiotics like ampicillin and gentamicin.
| Organism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 15 | 64 |
| Candida albicans | 20 | 16 |
While specific mechanisms of action for this compound are still under investigation, it is hypothesized that the compound may exert its effects through the inhibition of key enzymes involved in cancer cell proliferation and bacterial metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
